N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a trifluoromethyl group, and a glycine moiety attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added through a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide.
Attachment of the Glycine Moiety: The glycine moiety is attached through an amide bond formation reaction using glycine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]alanine
- N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]valine
- N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]leucine
Uniqueness
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the glycine moiety, in particular, may influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C13H8Cl2F3N3O2 |
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Molecular Weight |
366.12 g/mol |
IUPAC Name |
2-[[4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H8Cl2F3N3O2/c14-7-1-6(2-8(15)3-7)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21) |
InChI Key |
DISMOKUDPNYTST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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